molecular formula C20H24N2O B1359505 2-Methyl-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-43-2

2-Methyl-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1359505
M. Wt: 308.4 g/mol
InChI Key: QHUGMTNDWGBYSA-UHFFFAOYSA-N
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Description

“2-Methyl-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the molecular formula C20H24N2O and a molecular weight of 308.42 . It is also known by the IUPAC name (2-methylphenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4’-(4-methylpiperazinomethyl) benzophenone” consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This structure is further substituted with a 2-methyl group and a 4-methylpiperazinomethyl group .

Scientific Research Applications

Environmental Detection and Analysis

  • Benzophenones, including 2-Methyl-4'-(4-methylpiperazinomethyl) benzophenone, are frequently used as ultraviolet (UV) light filters in various products. A study by Zhang et al. (2011) investigated the occurrence of benzophenone-type UV filters in the environment, specifically in sediment and sewage sludge. This research is significant for understanding the environmental impact and distribution of such chemicals (Zhang et al., 2011).

Health and Safety Studies

  • Krause et al. (2018) conducted a study focusing on the presence of benzophenones in maternal and fetal samples. While this study doesn't directly mention 2-Methyl-4'-(4-methylpiperazinomethyl) benzophenone, it provides a context for understanding the potential health impacts of benzophenone compounds, highlighting the need for further investigation into their safety (Krause et al., 2018).

Synthesis and Pharmacological Research

  • A study by Gall et al. (1976) on the synthesis and pharmacology of novel anxiolytic agents derived from benzophenones, including compounds similar to 2-Methyl-4'-(4-methylpiperazinomethyl) benzophenone, illustrates the potential for benzophenones in developing new pharmaceuticals. This study shows the broad scope of benzophenone derivatives in medicinal chemistry (Gall et al., 1976).

Materials Science and Chemical Engineering

  • Zhou et al. (2018) explored the use of benzophenone-4, a compound related to 2-Methyl-4'-(4-methylpiperazinomethyl) benzophenone, in the development of adsorption resins for water treatment. This research contributes to the understanding of how benzophenone derivatives can be utilized in environmental engineering and materials science (Zhou et al., 2018).

properties

IUPAC Name

(2-methylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-5-3-4-6-19(16)20(23)18-9-7-17(8-10-18)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUGMTNDWGBYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642954
Record name (2-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-43-2
Record name Methanone, (2-methylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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